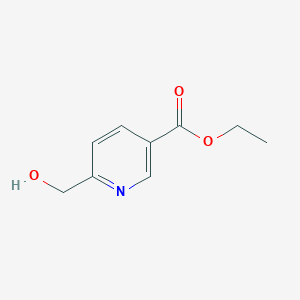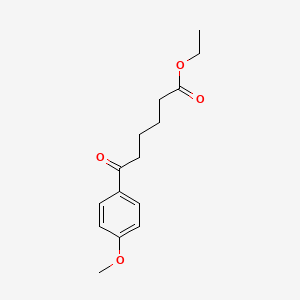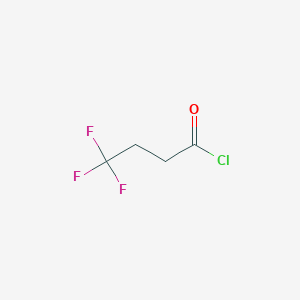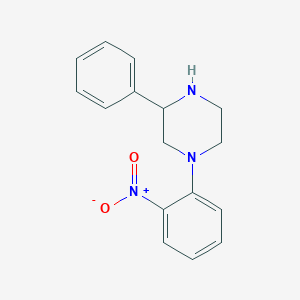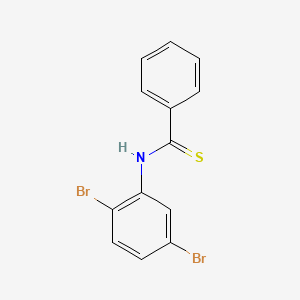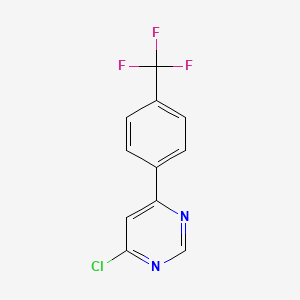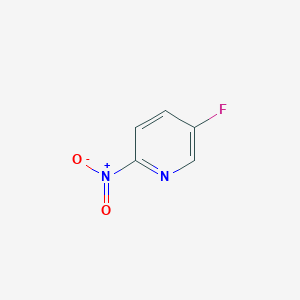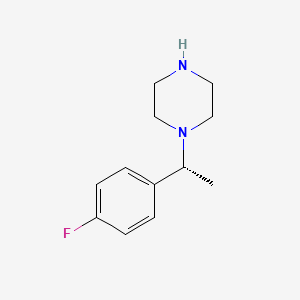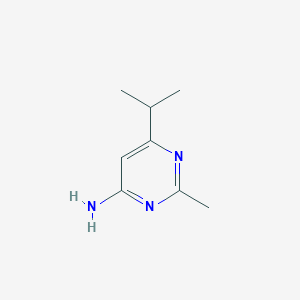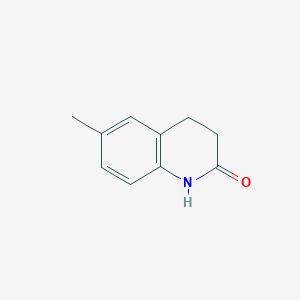
6-甲基-3,4-二氢喹啉-2(1H)-酮
描述
6-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and has a wide range of biological activities.
科学研究应用
生物学和药理学意义
- 3,4-二氢喹啉-2(1H)-酮,包括6-甲基-3,4-二氢喹啉-2(1H)-酮在内的一类化合物,以其潜在的生物学和药理学意义而闻名。它们的合成利用对映异构的苯并噻嗪通过分子内加成过程。这种方法允许在温和条件下生产一系列对映异构的3,4-二氢喹啉-2(1H)-酮,突显了它们在制药研究中的多功能应用(Harmata & Hong, 2007)。
量子纠缠与癌症诊断
- 2019年的一项研究探讨了类似于6-甲基-3,4-二氢喹啉-2(1H)-酮的移动纳米分子与存在双光子跃迁的双模场的相互作用。重点是理解量子纠缠动态,用于诊断人类癌细胞、组织和肿瘤。利用量子力学的这种创新方法有可能彻底改变癌症诊断(Alireza, Jennifer, & Angela, 2019)。
功能化衍生物的合成方法
- 已建立了一种创新的合成方法,用于创建密集功能化的3,4-二氢喹啉-2(1H)-酮。这种方法涉及级联三组分卤磺化反应,表明了一种用于创建具有潜在应用于化学和药理学各个领域的复杂分子结构的新途径(Zhu et al., 2016)。
微管聚合抑制剂用于癌症治疗
- 对6-甲氧基-3,4-二氢喹啉-2(1H)-酮的修饰导致了新的靶向秋水仙碱位点的微管聚合抑制剂的发现,这对于癌症治疗至关重要。这些化合物在体外显示出显著的细胞毒活性,并且显著抑制了秋水仙碱的结合,表明它们有潜力作为有效的癌症治疗选择(Wang et al., 2014)。
属性
IUPAC Name |
6-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNXPCXIGGIJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570783 | |
| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
20150-83-8 | |
| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with their target and what are the downstream effects?
A1: Research suggests that compounds containing the 7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one structure, particularly with an aromatic group at position 4 (termed "vesiculopolins" or VPIs), act as inhibitors of the RNA polymerase of vesiculoviruses like Vesicular stomatitis virus (VSV) []. Specifically, VPI A, a potent compound within this class, appears to hinder the de novo initiation phase of leader RNA synthesis by the viral L protein, without affecting mRNA capping or elongation []. This suggests VPI A targets the polymerase domain of the L protein, ultimately suppressing viral replication.
Q2: Is there evidence suggesting specificity of these compounds towards certain viruses?
A2: Interestingly, VPI A demonstrates selective inhibition. While it effectively inhibits transcription of both VSV and Chandipura virus, another vesiculovirus, it does not affect human parainfluenza virus 3 []. This finding implies a degree of specificity towards vesiculoviral L proteins, making VPIs potentially valuable tools for understanding viral transcription mechanisms and developing targeted antiviral therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



